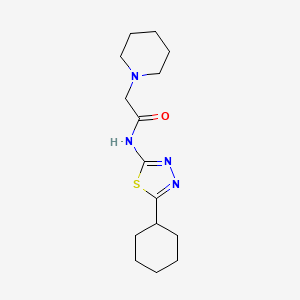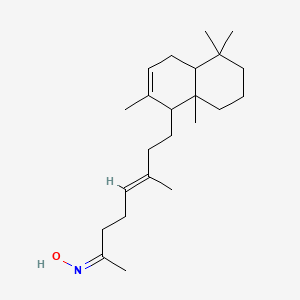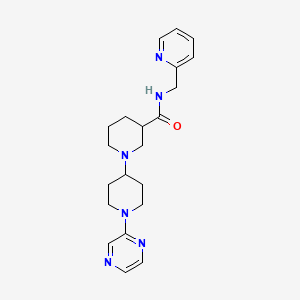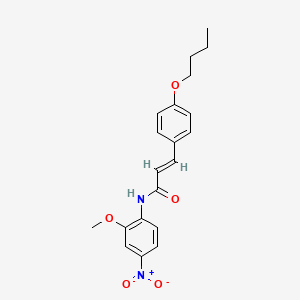![molecular formula C16H18N2O2 B5364323 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In addition, this compound also inhibits the activity of PDEs, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential use as an anticancer agent. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potency and selectivity against various enzymes. This makes it an ideal tool compound for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One of the potential applications of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to exhibit neuroprotective effects in animal models of these diseases. In addition, this compound has been shown to exhibit anti-inflammatory effects, which suggest its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. Future research on this compound may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 4-pyridineethanol with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as HDACs, PDEs, and PARP-1, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
3-ethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-6-4-5-14(11-15)16(19)18-12(2)13-7-9-17-10-8-13/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKLANCOQIHTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)
![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)


![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)